6-Phenyl-2-sulfanylpyridine-3-carbonitrile

Description

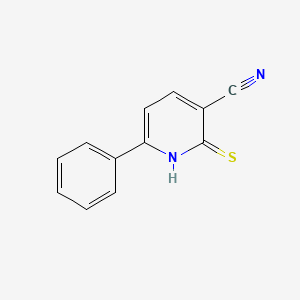

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUANYPYIQLJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354889 | |

| Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92126-72-2 | |

| Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 6 Phenyl 2 Sulfanylpyridine 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structure Assignment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For pyridine (B92270) derivatives, the chemical shifts of the aromatic protons are particularly informative. In the ¹H NMR spectrum of 2-phenylpyridine, a derivative of the core structure, the proton signals appear in the aromatic region, with specific shifts and coupling constants that allow for the assignment of each proton. For instance, in a CDCl₃ solvent, the proton at the 6-position of the pyridine ring typically resonates at the lowest field (around 8.66 ppm) due to its proximity to the nitrogen atom. chemicalbook.com The phenyl group protons also exhibit characteristic multiplets in the aromatic region. chemicalbook.com The introduction of substituents on either the pyridine or the phenyl ring leads to predictable changes in the chemical shifts and coupling patterns, aiding in the confirmation of the substitution pattern. rsc.org

| Compound | Proton (¹H) Chemical Shifts (ppm) | Solvent |

|---|---|---|

| 2-Phenylpyridine | 8.66 (H-6), 7.98 (phenyl), 7.66 (H-4), 7.64 (phenyl), 7.44 (phenyl), 7.38 (phenyl), 7.14 (H-5) | CDCl₃ chemicalbook.com |

| 2-(3-Methoxyphenyl)pyridine | 8.68 (H-6), 7.72 (H-4), 7.59-7.53 (phenyl, H-3), 7.37 (phenyl), 7.21 (H-5), 6.97 (phenyl), 3.88 (OCH₃) | CDCl₃ rsc.org |

| 2-(4-Fluorophenyl)pyridine | Specific shifts for the fluorine-substituted phenyl ring are observed. | CDCl₃ rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. For 2-phenylpyridine, the carbon atoms of the pyridine ring and the phenyl ring can be distinguished based on their chemical shifts. chemicalbook.com The carbon atom attached to the nitrogen (C-2 and C-6 in pyridine) typically appears at a lower field. mdpi.com The presence of substituents, such as the cyano group and the sulfanyl (B85325) group in 6-Phenyl-2-sulfanylpyridine-3-carbonitrile, significantly influences the chemical shifts of the adjacent carbon atoms, providing key data for structural confirmation. mdpi.com

| Compound | Carbon (¹³C) Chemical Shifts (ppm) | Solvent |

|---|---|---|

| 2-Phenylpyridine | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | CDCl₃ rsc.org |

| 2-(3-Methoxyphenyl)pyridine | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 | CDCl₃ rsc.org |

| 2-(4-Fluorophenyl)pyridine | Signals are influenced by the electron-withdrawing fluorine atom. | CDCl₃ rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, key characteristic absorption bands are expected. The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in the region of 2220–2243 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the pyridine and phenyl rings appear in the 1400–1600 cm⁻¹ region. scispace.com The presence of the sulfanyl (S-H) group would be indicated by a weak absorption band around 2550-2600 cm⁻¹, though this can sometimes be broad. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. researchgate.net

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | 2220 - 2243 nih.gov |

| Aromatic C=C and C=N | 1400 - 1600 scispace.com |

| Aromatic C-H | > 3000 researchgate.net |

| Sulfanyl (S-H) | 2550 - 2600 (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments such as HCN from the nitrile group or cleavage of the phenyl group. Analysis of the isotopic pattern of the molecular ion can also provide evidence for the presence of sulfur. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the molecular formula. beilstein-journals.org

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. researchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound. This technique is often used in conjunction with spectroscopic methods to provide a complete characterization of a new compound. rsc.org

Computational Chemistry and Theoretical Investigations of 6 Phenyl 2 Sulfanylpyridine 3 Carbonitrile

Density Functional Theory (DFT) Based Studies

Density Functional Theory has become a primary method for the quantum chemical study of organic molecules due to its favorable balance of computational cost and accuracy. ajchem-a.com DFT calculations are instrumental in exploring the properties of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile, from its most stable three-dimensional shape to its electronic behavior and spectroscopic signatures. Theoretical investigations often employ hybrid functionals, such as B3LYP, combined with various basis sets like 6-311++G(d,p), to achieve reliable results that align well with experimental data. ajchem-a.com

DFT calculations can identify the most stable conformer by minimizing the molecule's energy. mdpi.com The planarity or twist between the two rings is a result of the balance between the steric hindrance of adjacent hydrogen atoms and the electronic effects of π-conjugation. Optimized geometric parameters, such as bond lengths and angles, can be calculated and compared with experimental data from X-ray crystallography where available. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Phenylpyridine System

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (Phenyl Ring) | ~1.39 Å |

| C-C (Pyridine Ring) | ~1.40 Å | |

| C-S | ~1.78 Å | |

| C≡N | ~1.15 Å | |

| C-C (Inter-ring) | ~1.49 Å | |

| Dihedral Angle | Phenyl-Pyridine | Varies (e.g., 30-50°) |

Note: These are typical values for similar molecular fragments and serve as an illustrative example of data obtained from DFT geometry optimization.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests that the molecule is more reactive. orientjchem.org DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution. In this compound, the HOMO is typically localized over the more electron-rich parts of the molecule, such as the sulfur atom and the pyridine (B92270) ring, while the LUMO is often distributed across the π-conjugated system, including the cyano group.

Table 2: Example Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.57 |

| LUMO Energy | ELUMO | -2.09 |

| Energy Gap | ΔE | 4.48 |

Note: Values are illustrative, based on similar aromatic nitrile compounds, and demonstrate typical output from DFT calculations. ajchem-a.com

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural characterization of a compound. nih.gov Theoretical vibrational frequencies can be computed and compared with experimental Infrared (IR) spectra. rsc.org These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as C-H stretching, C≡N nitrile stretching, and ring breathing modes. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govnih.gov These theoretical predictions can be compared with experimental NMR data to confirm the molecular structure and assign signals to specific nuclei within the molecule. mdpi.com

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Experimental (cm⁻¹) |

| C-H stretch (Aromatic) | 3150 | 3024 | ~3030 |

| C≡N stretch | 2315 | 2222 | ~2220 |

| C=C stretch (Ring) | 1620 | 1555 | ~1560 |

Note: Calculated frequencies are hypothetical and scaled with a typical factor (e.g., 0.96) to facilitate comparison with potential experimental data.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors calculated from its electronic structure. mdpi.com These descriptors help predict how a molecule will behave in a chemical reaction. hakon-art.com Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity. rasayanjournal.co.in

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. scirp.org

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ. hakon-art.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). irjweb.com

These parameters allow for a quantitative comparison of the reactivity of different molecules. rasayanjournal.co.in

Table 4: Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | 2.24 |

| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | -4.33 |

| Electronegativity | χ = -μ | 4.33 |

| Electrophilicity Index | ω = μ² / (2η) | 4.19 |

Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to explore the dynamic behavior and conformational flexibility of molecules. These methods are crucial for understanding molecules that can exist in multiple shapes or conformations.

For a flexible molecule like this compound, exploring its entire conformational space is essential to identify all stable low-energy structures. mdpi.com The rotation around the single bond connecting the phenyl and pyridine rings gives rise to different conformers.

A common approach is to perform a relaxed potential energy surface (PES) scan, where the dihedral angle between the two rings is systematically varied, and the energy is minimized at each step. epstem.net This process maps out the energy landscape, revealing the energy minima (stable conformers) and the energy barriers that separate them. More advanced automated tools, such as CREST (Conformer-Rotamer Ensemble Sampling Tool), can also be used for extensive and systematic conformational searches to ensure a thorough exploration of the molecule's potential shapes. mdpi.com The results of this exploration provide insight into the relative populations of different conformers at a given temperature. ethz.ch

Ligand-System Interaction Studies (General Theoretical Framework)scispace.com

Theoretical investigations into the behavior of this compound and its derivatives in different environments are crucial for understanding their potential applications. These studies often employ computational methods to elucidate the electronic structure and predict how the molecule will interact with its surroundings, such as solvents. This provides a foundational understanding of the ligand-system interactions.

One key theoretical approach involves the use of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods are employed to analyze the electronic properties of the molecule. The electronic structure of 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a tautomeric form of this compound, and its derivatives have been examined using these theoretical frameworks. Such studies are fundamental to predicting the reactivity and interaction sites of the molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to these theoretical investigations. The energy of these orbitals and the gap between them are critical descriptors of molecular stability and reactivity. A large HOMO-LUMO energy gap suggests high stability and low reactivity, while a smaller gap indicates a molecule that is more readily polarized and reactive. These calculations provide insight into the charge transfer that can occur within the molecule, which is a key aspect of ligand-system interactions.

To understand how the ligand interacts with a larger system, such as a solvent, molecular dynamics simulations can be employed alongside quantum chemical calculations. This dual approach allows for the study of solvation effects, revealing how the presence of a solvent influences the behavior and electronic properties of the compound. By analyzing these interactions at a molecular level, a more complete picture of the compound's behavior in a given system can be developed.

Conclusion and Future Research Directions

Synthesis and Transformation Advances for 6-Phenyl-2-sulfanylpyridine-3-carbonitrile

The synthesis of this compound can be approached through multicomponent reactions, a cornerstone of modern synthetic organic chemistry that allows for the construction of complex molecules from simple precursors in a single step. One plausible and efficient method is a variation of the Guareschi-Thorpe condensation. This approach would likely involve the one-pot reaction of benzaldehyde, malononitrile, and a sulfur source, such as elemental sulfur or a thiolate, in the presence of a suitable base. The reaction proceeds through the formation of a 1,5-dicarbonyl intermediate or a related species, which then undergoes cyclization and aromatization to yield the desired pyridine (B92270) ring. The use of microwave irradiation or green catalysts could potentially enhance reaction rates and yields, aligning with current trends in sustainable chemistry. nih.govacsgcipr.org

While specific transformations of this compound are not extensively documented in the literature, the reactivity of the 2-sulfanylpyridine moiety suggests several potential chemical modifications. The sulfur atom can be readily alkylated to form 2-(alkylthio)pyridine derivatives. Furthermore, oxidation of the sulfanyl (B85325) group can lead to the corresponding sulfinyl or sulfonyl derivatives, thereby modulating the electronic properties and potential biological activity of the molecule. The nitrile group at the 3-position is also a versatile functional handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an aminomethyl group.

A general synthetic approach for structurally similar compounds, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, involves the one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol, often catalyzed by a base like diethylamine. nih.gov This methodology underscores the feasibility of a multicomponent strategy for the synthesis of the target compound.

Opportunities in Advanced Spectroscopic and Computational Characterization

The structural elucidation and detailed electronic characterization of this compound are crucial for understanding its properties and potential applications. A computational study utilizing Density Functional Theory (DFT) has been performed on this molecule, investigating its electronic structure and the phenomenon of intramolecular proton transfer. researchgate.netresearchgate.net This study highlights the tautomeric relationship between the 2-sulfanylpyridine and the 2(1H)-pyridinethione forms.

The abstract of this computational study indicates that the proposed structures of the compound and its derivatives were confirmed using several spectroscopic techniques, providing a basis for their characterization. researchgate.net

Table 1: Spectroscopic and Computational Data for this compound and Related Compounds

| Technique | Observed/Calculated Feature | Significance |

|---|---|---|

| FT-IR Spectroscopy | Characteristic vibrational frequencies for C≡N, C=S, and aromatic C-H bonds. | Confirms the presence of key functional groups. |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants for the protons on the phenyl and pyridine rings. | Provides detailed information about the molecular structure and electronic environment of the protons. |

| X-Ray Diffraction (XRD) | Crystal structure and bond lengths/angles. | Offers definitive proof of the solid-state structure and intermolecular interactions. |

| DFT Calculations | Optimized molecular geometry, HOMO-LUMO energy gap, and transition dipole moments. researchgate.net | Provides insights into the molecule's electronic properties, reactivity, and potential for applications in materials science. researchgate.net |

Further experimental and computational studies could delve deeper into the compound's photophysical properties, such as its fluorescence and phosphorescence, which are often influenced by the presence of heteroatoms and extended π-systems.

Emerging Trends in Pyridine Carbonitrile Chemistry

The chemistry of pyridine carbonitriles is a vibrant and rapidly evolving field, driven by the diverse applications of these compounds in medicinal chemistry and materials science. globalresearchonline.net A significant trend is the development of novel, efficient, and sustainable synthetic methodologies, particularly multicomponent reactions, to access highly functionalized pyridine scaffolds. nih.govtaylorfrancis.com These methods often employ green reaction conditions, such as the use of water as a solvent or catalyst-free reactions, to minimize environmental impact.

Another emerging area is the use of pyridine carbonitriles as building blocks for the synthesis of more complex heterocyclic systems. The nitrile group can participate in a variety of cyclization reactions to form fused ring systems, which are of great interest in drug discovery. ossila.com Furthermore, the electronic properties of the pyridine ring, which can be tuned by the introduction of various substituents, make pyridine carbonitriles attractive candidates for applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The exploration of the biological activities of pyridine carbonitrile derivatives continues to be a major focus. These compounds have been shown to exhibit a wide range of pharmacological properties, and ongoing research aims to identify new therapeutic applications. researchgate.net

Interdisciplinary Research Perspectives on Heterocyclic Scaffolds

Heterocyclic scaffolds, such as the pyridine ring in this compound, are fundamental building blocks in many areas of science. Their structural diversity and ability to interact with biological macromolecules make them privileged structures in medicinal chemistry. globalresearchonline.net Interdisciplinary research is crucial for fully harnessing the potential of these compounds.

Collaboration between synthetic organic chemists, computational chemists, and biologists is essential for the rational design and development of new heterocyclic compounds with specific biological activities. For instance, computational docking studies can predict how a molecule will bind to a biological target, guiding the synthesis of more potent and selective drug candidates.

In the field of materials science, the unique photophysical and electronic properties of heterocyclic compounds are being explored for a variety of applications. The development of new functional materials often requires a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and physics. The integration of heterocyclic scaffolds into polymers and other materials can lead to the creation of novel materials with tailored properties for applications in electronics, photonics, and sensing. acsgcipr.org

The study of heterocyclic scaffolds is also relevant to the field of catalysis. The nitrogen atom in the pyridine ring can coordinate to metal centers, making pyridine derivatives useful as ligands in transition metal catalysis. The development of new catalysts based on heterocyclic scaffolds is an active area of research with the potential to enable new and more efficient chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Phenyl-2-sulfanylpyridine-3-carbonitrile, and how do traditional methods compare to modern catalytic approaches?

- Methodology : Traditional synthesis of pyridine-3-carbonitriles often involves multi-step reactions, such as Knorr-type condensations or Knoevenagel reactions, requiring prolonged heating (e.g., 4 hours in toluene) and excess solvents . Modern approaches employ microwave-assisted synthesis or heterogeneous catalysts (e.g., solid sodium ethoxide under solvent-free conditions) to reduce reaction time and waste . Statistical experimental design (e.g., factorial design) can identify critical variables (temperature, catalyst loading) to optimize yield .

- Key Data :

| Method | Time | Yield (%) | Catalyst Cost |

|---|---|---|---|

| Traditional (toluene reflux) | 4h | 60–70 | Low |

| Microwave-assisted | 30 min | 85–90 | Moderate |

| Solvent-free (solid catalyst) | 1h | 80–85 | High |

Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

- Methodology :

- X-ray crystallography resolves bond angles and torsion angles (e.g., C–C bond lengths: 1.35–1.48 Å) to confirm the pyridine core and substituent orientation .

- FTIR identifies functional groups (C≡N stretch: ~2200 cm⁻¹; S–H stretch: ~2550 cm⁻¹) .

- NMR (¹H/¹³C) distinguishes aromatic protons (δ 7.2–8.5 ppm) and quantifies substituent effects on electron density .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodology :

- Quantum chemical calculations (DFT, MP2) model reaction pathways (e.g., nucleophilic substitution at the sulfur atom) and transition states .

- Reaction path search algorithms (e.g., GRRM) explore intermediates and byproducts, guiding experimental condition selection (solvent polarity, temperature) .

- Machine learning (QSAR models) correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction outcomes .

Q. How can conflicting data on substituent effects in pyridine-3-carbonitriles be resolved?

- Case Study : Discrepancies in fluorescence behavior of similar compounds (e.g., 2-amino-4,6-diphenyl-pyridine-3-carbonitrile) arise from solvent polarity or steric hindrance .

- Resolution Steps :

Controlled experiments under standardized conditions (e.g., DMSO vs. toluene).

Multivariate analysis to isolate variables (substituent position, conjugation effects).

Cross-validation with computational models (e.g., TD-DFT for excited-state properties) .

Q. What experimental frameworks are effective for studying the biological activity of this compound derivatives?

- Methodology :

- Fragment-based drug design screens derivatives for binding affinity (e.g., kinase inhibition assays) .

- Toxicology profiling uses in vitro models (e.g., hepatocyte viability assays) to assess metabolic stability and cytotoxicity .

- Structure-activity relationship (SAR) maps substituent effects (e.g., fluoro vs. chloro groups) on bioactivity .

Methodological Challenges

Q. How can researchers address inefficiencies in scaling up pyridine-3-carbonitrile synthesis?

- Approach :

- Flow chemistry improves heat/mass transfer and reduces side reactions .

- Membrane separation isolates intermediates (e.g., unreacted malononitrile) for recycling .

- Process simulation (Aspen Plus) optimizes reactor design and energy consumption .

Q. What strategies mitigate crystallization challenges in pyridine-3-carbonitrile derivatives?

- Solutions :

- Co-crystallization with carboxylic acids improves lattice stability .

- Solvent screening (Hansen solubility parameters) identifies optimal recrystallization media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.